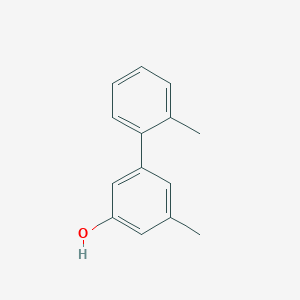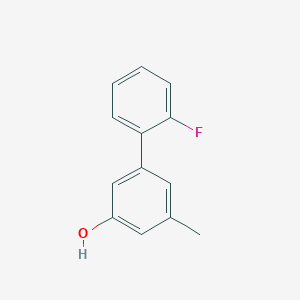
5-(3-Cyanophenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Cyanophenyl)-2-methylphenol, 95%, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 217.21 g/mol and a melting point of 129-131°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 5-(3-Cyanophenyl)-2-methylphenol, 95%, is widely used in various research areas, including organic synthesis, analytical chemistry, and biochemistry.
作用机制
5-(3-Cyanophenyl)-2-methylphenol, 95%, acts as an electron-withdrawing group, which increases the electron density of the aromatic ring. This increased electron density facilitates the nucleophilic attack of the phenolate ion on 3-cyanophenol to form 5-(3-cyanophenyl)-2-methylphenol. The electron-withdrawing group also increases the reactivity of the aromatic ring, allowing for faster reaction times.
Biochemical and Physiological Effects
5-(3-Cyanophenyl)-2-methylphenol, 95%, has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to possess anti-inflammatory and antioxidant properties. It has also been shown to possess anti-cancer activity, to reduce the risk of cardiovascular disease, and to have potential anti-diabetic activity.
实验室实验的优点和局限性
The use of 5-(3-Cyanophenyl)-2-methylphenol, 95%, in laboratory experiments has several advantages. It is easily synthesized and is a relatively inexpensive reagent. It is also stable and non-toxic, making it safe to handle in the laboratory. However, there are also some limitations to using 5-(3-Cyanophenyl)-2-methylphenol, 95%, in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The use of 5-(3-Cyanophenyl)-2-methylphenol, 95%, in scientific research is likely to continue to grow in the future. One possible future direction is the use of 5-(3-Cyanophenyl)-2-methylphenol, 95%, in the synthesis of new pharmaceuticals and polymers. Additionally, it may be used in the synthesis of new dyes and pigments, as well as in the synthesis of new food additives. Furthermore, it may be used in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. Finally, it may be used in the development of new methods for the detection and quantification of various analytes.
合成方法
5-(3-Cyanophenyl)-2-methylphenol, 95%, can be synthesized by the reaction of 2-methylphenol with 3-cyanophenol in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of a phenolate ion from the reaction of 2-methylphenol with the acid catalyst. The second step involves the nucleophilic attack of the phenolate ion on 3-cyanophenol to form 5-(3-cyanophenyl)-2-methylphenol. The reaction is typically carried out at temperatures between 40-50°C and is completed in a few hours.
科学研究应用
5-(3-Cyanophenyl)-2-methylphenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a chromogenic reagent in analytical chemistry, and as a substrate in biochemistry. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, and in the synthesis of various polymers. It has also been used in the synthesis of various dyes and pigments, as well as in the synthesis of various food additives.
属性
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZFBVLNAFFYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683694 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253678-98-7 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














